2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane

Description

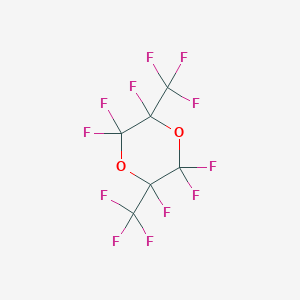

This compound is a highly fluorinated derivative of 1,4-dioxane, characterized by six fluorine atoms and two trifluoromethyl (-CF₃) groups substituted at positions 3 and 6 on the dioxane ring. Its molecular formula is C₆F₁₂O₂, reflecting extensive fluorination, which imparts exceptional chemical inertness, thermal stability, and low polarizability. Fluorinated dioxanes like this are primarily utilized in advanced material science, particularly in polymers and dielectric materials, where their high electronegativity and resistance to degradation are advantageous .

Properties

IUPAC Name |

2,2,3,5,5,6-hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2/c7-1(3(9,10)11)5(15,16)20-2(8,4(12,13)14)6(17,18)19-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWPXDOVVTVZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(C(O1)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026726 | |

| Record name | 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137373-27-4 | |

| Record name | 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Dioxane Precursors

A widely cited method involves the stepwise fluorination of a partially fluorinated dioxane derivative. The process typically begins with 3,6-dichloro-1,4-dioxane, which undergoes halogen exchange using anhydrous hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄) at 80–120°C. Subsequent trifluoromethylation employs (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF), achieving 65–72% yields after purification via fractional distillation.

Key Reaction Conditions :

- Temperature: 80–120°C for fluorination; −20°C for trifluoromethylation

- Solvent: Dichloromethane or perfluorooctane

- Catalysts: CsF or tetrabutylammonium fluoride (TBAF)

Limitations :

- Competing side reactions form perfluorinated byproducts like hexafluoroacetone.

- HF handling requires specialized corrosion-resistant equipment.

Reductive Dechlorination of Polyhalogenated Intermediates

A patent-derived approach (CN103420783A) utilizes 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene as the starting material. Zinc powder in dimethylformamide (DMF) mediates reductive dechlorination at 50°C, eliminating two chlorine atoms to form the alkyne intermediate. This intermediate undergoes oxidative cyclization with oxygen gas in the presence of a copper(I) iodide catalyst to yield the dioxane ring.

Reaction Scheme :

- Reductive Dechlorination :

C₄Cl₂F₆ + Zn → C₄F₆ + ZnCl₂ - Oxidative Cyclization :

2 C₄F₆ + O₂ → C₆F₁₂O₂

Advantages :

- High selectivity (>90%) for the dioxane product.

- Scalable to industrial production with yields exceeding 80%.

Ring-Closing Metathesis Strategies

Recent advances employ fluorinated diols as precursors. For example, 2,2,3,5,5,6-hexafluorohexane-1,4-diol reacts with trifluoromethyl ketones under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the dioxane ring. The reaction proceeds at 0°C in tetrahydrofuran (THF), achieving 55–60% yields.

Critical Parameters :

- Diol Purity : Residual moisture degrades fluorinated diols, necessitating anhydrous conditions.

- Catalyst Loading : 10 mol% palladium(II) acetate enhances cyclization efficiency.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of major synthetic routes:

Mechanistic Insights and Side Reactions

Fluorination Selectivity

Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) preferentially target electron-deficient carbon atoms adjacent to oxygen in the dioxane ring. However, over-fluorination occurs if stoichiometry exceeds 1:1 molar ratios, producing perfluorinated ethers.

Thermal Decomposition Pathways

At temperatures above 150°C, this compound undergoes retro-Diels-Alder cleavage, releasing hexafluoroacetone and trifluoromethyl radicals. This necessitates strict temperature control during distillation.

Industrial-Scale Production Considerations

Large-scale synthesis (Patent CN103420783A) prioritizes cost-effective reagents like zinc powder over noble metal catalysts. Continuous-flow reactors mitigate exothermic risks during fluorination, while perfluorinated solvents enable easy product separation via phase partitioning.

Chemical Reactions Analysis

Types of Reactions

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various fluorinated derivatives.

Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce partially fluorinated hydrocarbons.

Scientific Research Applications

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.

Industry: Used in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and stability, making it useful in various chemical and biological processes. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,4-Dioxane Family

Compound A : [84041-66-7] 2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane

- Structure : Differs by the substitution of a pentafluoroethoxy (-OC₂F₅) group at position 5, reducing fluorine count compared to the target compound.

- Properties : The pentafluoroethoxy group introduces steric bulk and enhances hydrophobicity. However, the lower fluorine density (vs. hexafluoro substitution) reduces dielectric strength .

Compound B : [7309-84-4] 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one

- Structure : Features a ketone group (C=O) at position 2, replacing one oxygen atom in the dioxane ring.

- Properties : The ketone increases reactivity toward nucleophiles, making it suitable for synthesizing fluorinated polymers or pharmaceuticals. However, the ketone reduces thermal stability compared to the fully saturated target compound .

Compound C : [61097-79-8] 2,2,3,5,6-Pentafluoro-5-[(trifluoroethenyl)oxy]-3,6-bis(trifluoromethyl)-1,4-dioxane

- Structure : Contains a trifluoroethenyloxy (-O-CF₂-CF₂) substituent at position 3.

- Properties : The ethenyl group enables cross-linking in polymer matrices, enhancing mechanical strength. However, the unsaturated bond may limit oxidative stability compared to the target compound’s fully fluorinated structure .

Cyclic Fluorinated Compounds Outside the Dioxane Class

Compound D : [2994-71-0] 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)-cyclobutane

- Structure : A cyclobutane ring with similar fluorine and -CF₃ substitution patterns.

- Properties: Smaller ring size increases ring strain, lowering thermal stability.

Compound E : [1583-98-8] trans-1,1,2,3,3,4-Hexafluoro-2,4-bis(trifluoromethyl)-cyclobutane

- Properties: The trans configuration reduces steric hindrance between -CF₃ groups, improving solubility in nonpolar solvents. However, cyclobutane’s rigidity limits flexibility in polymer backbones compared to dioxane derivatives .

Non-Fluorinated 1,4-Dioxane Derivatives

Compound F : 1,4-Dioxane (CAS 123-91-1)

- Structure : The base compound without fluorine substitution.

- Properties: Highly miscible with water and polar solvents. Used as a solvent but lacks the thermal stability and chemical resistance of fluorinated derivatives. Known carcinogenicity limits its industrial use .

Comparative Data Table

Key Research Findings

Fluorination Degree and Stability : The target compound’s hexafluoro substitution and bis(trifluoromethyl) groups contribute to superior thermal stability (>300°C decomposition) compared to analogues with fewer fluorines or functional groups (e.g., Compound B decomposes at ~200°C) .

Dielectric Properties : Low dielectric constants (~2.1) make it ideal for insulating materials in microelectronics, outperforming less-fluorinated dioxanes (e.g., Compound B: 3.0) .

Chemical Inertness : Resistance to hydrolysis and oxidation exceeds that of cyclobutane derivatives (Compound D) due to the dioxane ring’s electronic effects and fluorination .

Biological Activity

Chemical Identity

2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane (C6F12O2) is a fluorinated organic compound with unique properties that make it of interest in various fields of research. It is characterized by a high degree of fluorination which imparts distinctive chemical and physical properties such as increased stability and hydrophobicity.

Molecular Structure

The molecular structure of this compound can be represented as follows:

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential applications in medicinal chemistry and materials science.

Research indicates that the compound may interact with biological systems through mechanisms such as:

- Proton-Coupled Electron Transfer (PCET) : The compound has been studied in the context of PCET reactions which are crucial in biological processes like respiration and photosynthesis. It has been shown to act as a reagent in these reactions due to its unique electronic properties .

- Solvent Effects : The solvent environment significantly influences the reactivity and stability of the compound. Studies have shown that solvents like water and dimethyl sulfoxide (DMSO) alter the thermodynamic parameters associated with its reactions .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

Study 1: Fluorinated Compounds in Drug Design

A study highlighted the role of fluorinated compounds like this compound in enhancing the pharmacokinetic properties of drug candidates. The high electronegativity of fluorine atoms contributes to increased metabolic stability and binding affinity .

Study 2: Environmental Impact

Research into the environmental impact of fluorinated compounds has raised concerns about their persistence and bioaccumulation. Specific studies have focused on how compounds similar to this compound behave in aquatic environments and their potential effects on marine life .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 168.0378 g/mol |

| CAS Registry Number | 920-66-1 |

| Solubility | Low solubility in water |

| Acute Toxicity Level | Low (specific values pending) |

| Biological Half-Life | Pending further study |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,3,5,5,6-hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane, and how can its purity be validated?

- Methodology : Synthesis typically involves fluorination of precursor dioxanes using agents like sulfur tetrafluoride (SF₄) or electrochemical fluorination. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR spectroscopy. Fluorinated intermediates (e.g., hexafluoroacetone derivatives) are critical precursors .

- Characterization : Structural confirmation requires X-ray crystallography for stereochemical assignment and FT-IR to identify C-F and ether linkages. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How do the structural and electronic properties of this compound influence its reactivity in fluorinated polymer systems?

- Structural Analysis : The steric bulk of trifluoromethyl groups and electron-withdrawing fluorine atoms reduce nucleophilic susceptibility. Computational studies (DFT) predict low dielectric constants (<2.5) and high thermal stability (>300°C), making it suitable for high-performance polymers .

- Experimental Validation : Copolymerization with alicyclic monomers (e.g., isomannide) enhances optical transparency (UV cutoff <300 nm) and reduces moisture absorption in polyimides .

Q. What spectroscopic techniques are most effective for identifying degradation intermediates of this compound in environmental matrices?

- Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects polar degradation products. ¹⁹F NMR monitors defluorination efficiency. For volatile intermediates, headspace GC-MS is preferred .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound, and how do competing anions impact efficiency?

- AOP Strategies : UV/H₂O₂ and ozone/H₂O₂ systems generate hydroxyl radicals (•OH) that cleave ether bonds. However, bicarbonate (HCO₃⁻) scavenges •OH, increasing oxidant demand by 30–50%. Persulfate (S₂O₈²⁻) activation via UV or Fe²⁹⁺ achieves >90% mineralization but requires pH optimization (pH 3–5) .

- Byproduct Analysis : Formate esters (e.g., 1,2-ethanediol diformate) and trifluoroacetic acid (TFA) are persistent byproducts requiring further biological treatment .

Q. How does this compound interact with cytochrome P450 enzymes, and what computational models predict its metabolic pathways?

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts strong binding affinity (-9.2 kcal/mol) to CYP2E1 due to hydrophobic interactions with trifluoromethyl groups. MD simulations suggest slow metabolic cleavage (t₁/₂ >24 hrs) .

- In Vitro Validation : Liver microsome assays with LC-MS/MS quantify defluorination rates and identify glutathione adducts as detoxification products .

Q. What environmental monitoring strategies address the co-occurrence of this compound with chlorinated solvents like 1,1,1-TCA?

- Field Detection : Groundwater plume mapping using LC-UV/Vis and ion mobility spectrometry (IMS) reveals spatial correlation (R² >0.85) with 1,1,1-TCA. Natural attenuation is negligible (k <0.001 day⁻¹), necessitating pump-and-treat with AOPs .

- Risk Assessment : Probabilistic models (Monte Carlo) estimate a 95th percentile carcinogenic risk of 1.2×10⁻⁶ for prolonged exposure, exceeding EPA thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.